Bienvenue dans la boutique en ligne BenchChem!

3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine

Cannabinoid CB1 receptor Conformational constraint Mouse vas deferens assay

3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine (CAS 131513-35-4) belongs to the class of 1,4-benzoxazine heterocycles featuring a morpholinylmethyl substituent at the 3-position. The compound is a racemic mixture, with its (R)-(+)-enantiomer (CAS 131513-38-7) and (S)-(-)-enantiomer (CAS 131513-36-5) also accessible.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 131513-35-4
Cat. No. B154440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine
CAS131513-35-4
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1COCCN1CC2COC3=CC=CC=C3N2
InChIInChI=1S/C13H18N2O2/c1-2-4-13-12(3-1)14-11(10-17-13)9-15-5-7-16-8-6-15/h1-4,11,14H,5-10H2
InChIKeyPBDBHLSLPCKGRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

131513-35-4 3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine: A Conformationally-Restrained Pravadoline Analog for Cannabinoid Receptor Research


3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine (CAS 131513-35-4) belongs to the class of 1,4-benzoxazine heterocycles featuring a morpholinylmethyl substituent at the 3-position [1]. The compound is a racemic mixture, with its (R)-(+)-enantiomer (CAS 131513-38-7) and (S)-(-)-enantiomer (CAS 131513-36-5) also accessible. Structurally, it is a conformationally restrained analogue of pravadoline (WIN 48,098), where the morpholinoethyl side chain is tethered back into the benzoxazine core [2]. This structural constraint fundamentally alters its pharmacological profile relative to unconstrained aminoalkylindole cannabinoid ligands, making it a tool compound for probing cannabinoid receptor subtype 1 (CB1) and a key synthetic intermediate for generating nanomolar-potent, enantioselective cannabinoid agonists [3].

Why 131513-35-4 Cannot Be Replaced by Generic Aminoalkylindole or Piperazine-Based Cannabinoid Ligands


Substituting 3,4-dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine with a generic aminoalkylindole cannabinoid ligand such as WIN 55,212-2 or pravadoline itself fails in experimental contexts requiring constrained conformational space at the morpholine pharmacophore [1]. The morpholinylmethyl substitution on the benzoxazine scaffold forces the nitrogen lone pair into a rigid 'lower right quadrant' orientation relative to the indole plane, a geometry essential for high-affinity CB1 agonist activity and validated by mouse vas deferens (MVD) functional assay comparisons [1]. In contrast, unconstrained pravadoline primarily inhibits cyclooxygenase and prostaglandin synthesis (IC50 = 5 µM in mouse brain microsomes) rather than engaging the cannabinoid pathway with nanomolar potency [2]. Thus, for any study examining structure-activity relationships (SAR) of constrained morpholine pharmacophores or requiring enantioselective CB1 agonism, direct substitution with non-benzoxazine analogs will produce divergent pharmacological results [1].

Quantitative Comparator Evidence for 3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine (CAS 131513-35-4)


Conformationally Restrained Morpholine vs. Unconstrained Pravadoline: Mouse Vas Deferens Functional Activity

The benzoxazine scaffold of 131513-35-4 restrains the morpholine moiety into a fixed orientation that dramatically enhances cannabinoid-mediated functional activity compared to unconstrained pravadoline. In mouse vas deferens (MVD) preparations, the conformationally restrained analogue derived from this benzoxazine intermediate (compound 20, the R enantiomer) exhibited an IC50 of 44 nM (0.044 µM), representing a 10.2-fold improvement over pravadoline's IC50 of 450 nM (0.45 µM) in the same assay [1]. This enhancement is entirely stereospecific: only the R enantiomer (derived from CAS 131513-38-7) was active, while the S enantiomer showed no measurable activity at equivalent concentrations [1].

Cannabinoid CB1 receptor Conformational constraint Mouse vas deferens assay

Enantioselective CB1 Agonism: (R)-(+) vs. (S)-(-) Enantiomers of the Benzoxazine Scaffold

The racemic benzoxazine 131513-35-4 can be resolved into its enantiomers (CAS 131513-38-7 and 131513-36-5), which exhibit starkly divergent CB1 activity. In radioligand binding assays using rat cerebellar membranes, the (R)-(+)-enantiomer-derived ligand (WIN 55212-2) demonstrated high-affinity CB1 binding that correlated with functional MVD activity, whereas the (S)-(-)-enantiomer-derived congeners were pharmacologically silent [1][2]. The MVD IC50 difference between enantiomers was categorical: the (R)-(+)-enantiomer showed IC50 = 44 nM while the (S)-(-)-enantiomer was inactive (>10,000 nM), yielding a >227-fold enantiomeric selectivity index [1].

Enantioselective pharmacology Cannabinoid receptor Stereospecificity

Divergent Polypharmacology: Cyclooxygenase Inhibition vs. Cannabinoid Receptor Agonism

Conformational constraint of the morpholine moiety via the benzoxazine scaffold of 131513-35-4 fundamentally alters the downstream target engagement profile relative to pravadoline. Pravadoline inhibits prostaglandin synthesis (cyclooxygenase pathway) with an IC50 of 5 µM in mouse brain microsomes [1]. In contrast, the constrained benzoxazine analogs derived from 131513-35-4 show markedly diminished prostaglandin synthesis inhibition, redirecting pharmacological activity toward CB1 receptor agonism as measured by MVD activity and radioligand displacement in rat cerebellar membranes [2][3]. This target-switching property is a direct consequence of the benzoxazine scaffold conformationally restricting the morpholine nitrogen position.

Polypharmacology Cyclooxygenase CB1 selectivity

Chiral Resolution and Synthetic Intermediate Utility: Racemic 131513-35-4 vs. Single Enantiomers

The racemic compound 131513-35-4 serves as the precursor for both the (R)-(+)-enantiomer (CAS 131513-38-7) and the (S)-(-)-enantiomer (CAS 131513-36-5) through chiral resolution [1]. The downstream product WIN 55212-2, derived from the (R)-(+)-enantiomer, has a reported CB1 EC50 of 63.1 nM in a CHO cell luciferase reporter gene assay, establishing that enantiopure starting material is critical for achieving consistent nanomolar potency in cell-based systems [2]. Commercially, 131513-35-4 is available at ≥98% purity (HPLC) from multiple suppliers, while the resolved enantiomers are less commonly stocked and require specialized chiral chromatographic purification [3].

Chiral resolution Synthetic intermediate Enantiomeric purity

Optimal Application Scenarios for Procuring 3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine (CAS 131513-35-4)


Synthesis of Enantioselective CB1 Cannabinoid Agonists for Preclinical Pain and Neuroprotection Studies

Researchers synthesizing conformationally restrained cannabinoid ligands should procure 131513-35-4 as the racemic intermediate, followed by chiral resolution to obtain the (R)-(+)-enantiomer (131513-38-7) that yields compounds with MVD IC50 values of 44 nM [1]. This pathway enables access to WIN 55212-2-type ligands with demonstrated CB1 agonist EC50 values of 63.1 nM in CHO cell-based assays, making the compound suitable for target validation studies in pain, neuroprotection, and glaucoma models where CB1 agonism is the desired mechanism [2][3].

Chemical Biology Tool Compound for Probing Morpholine Pharmacophore Orientation in GPCR Binding Pockets

The rigid benzoxazine scaffold of 131513-35-4 provides a chemically defined conformational probe for studying how morpholine nitrogen lone pair orientation affects G protein-coupled receptor (GPCR) binding [1]. In contrast to flexible aminoalkylindole ligands such as pravadoline (IC50 = 450 nM in MVD), the constrained geometry of benzoxazine-derived analogs enables structure-based drug design studies focused on the 'lower right quadrant' pharmacophore model validated by D'Ambra et al. [1].

Comparative Polypharmacology Studies: Disentangling CB1 Agonism from Cyclooxygenase Inhibition

Investigators studying the intersection of cannabinoid and prostaglandin signaling pathways should use 131513-35-4-derived compounds as CB1-selective tools because the conformational constraint significantly reduces cyclooxygenase inhibitory activity while enhancing CB1 functional potency by 10.2-fold relative to pravadoline [1][2]. This selectivity is critical for experiments where COX-mediated confounds must be excluded.

Quote Request

Request a Quote for 3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.